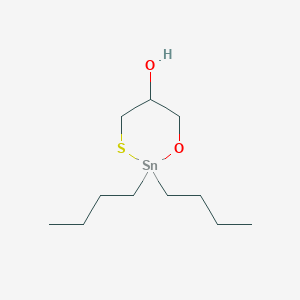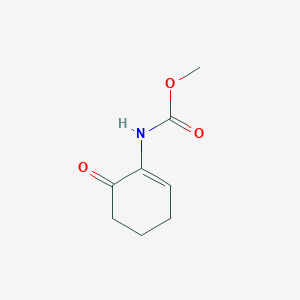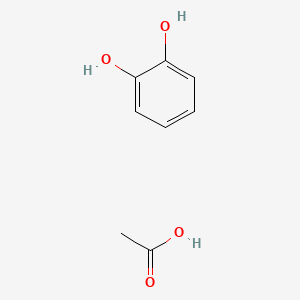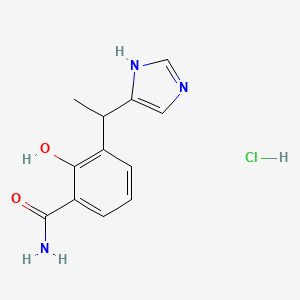
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol is an organotin compound that features a unique structure with a tin atom bonded to both carbon and oxygen atoms. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol typically involves the reaction of dibutyltin oxide with a suitable thiol and an alcohol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles, resulting in different organotin derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction yields.
Scientific Research Applications
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in the compound can form coordination complexes with various biological molecules, affecting their function and activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context of its use.
Comparison with Similar Compounds
2,2-Dibutyl-1,3,2-oxathiastanninan-5-ol can be compared with other organotin compounds such as:
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but with oxygen atoms instead of sulfur.
2,2-Dibutyl-1,3,2-dioxastannane: Another related compound with a different arrangement of oxygen atoms.
The uniqueness of this compound lies in its specific combination of tin, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
133302-04-2 |
|---|---|
Molecular Formula |
C11H24O2SSn |
Molecular Weight |
339.08 g/mol |
IUPAC Name |
2,2-dibutyl-1,3,2-oxathiastanninan-5-ol |
InChI |
InChI=1S/2C4H9.C3H7O2S.Sn/c2*1-3-4-2;4-1-3(5)2-6;/h2*1,3-4H2,2H3;3,5-6H,1-2H2;/q;;-1;+2/p-1 |
InChI Key |
JCICEFRXPBGKHM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn]1(OCC(CS1)O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)


![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)


![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
